(3-Chlorophenyl)(piperazin-1-yl)methanone
CAS No.: 100939-90-0
VCID: VC0009442
Molecular Formula: C11H13ClN2O
Molecular Weight: 224.68 g/mol
* For research use only. Not for human or veterinary use.
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Description | (3-Chlorophenyl)(piperazin-1-yl)methanone, also known as C11H13ClN2O, is a chemical compound with various names including 1-(3-chlorobenzoyl)piperazine and (3-Chlorophenyl)(1-piperazinyl)methanone . It has a molecular weight of 1074765 . This compound has been modified since its creation in 2005 . Related compounds include (2-Chloro-5-nitrophenyl)[4-(3-chlorophenyl)-1-piperazinyl]methanone, which is associated with certain phenotypes and human disease models . Another similar compound is (3-Chlorophenyl)(4-piperazin-1-ylphenyl)methanone, which has the IUPAC name (3-chlorophenyl)[4-(1-piperazinyl)phenyl]methanone . Amino-substituted piperazine derivatives have also been explored in patents, such as NOGIWVPGZPODAU-UHFFFAOYSA-N . In research contexts, compounds like (3-Chlorophenyl)(piperazin-1-yl)methanone may be synthesized and analyzed using various methods. For instance, the synthesis of indole derivatives containing a sulfonamide scaffold involves techniques like thin-layer chromatography, NMR spectroscopy, and mass spectrometry to confirm the compound's structure and purity . |
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CAS No. | 100939-90-0 |
Product Name | (3-Chlorophenyl)(piperazin-1-yl)methanone |
Molecular Formula | C11H13ClN2O |
Molecular Weight | 224.68 g/mol |
IUPAC Name | (3-chlorophenyl)-piperazin-1-ylmethanone |
Standard InChI | InChI=1S/C11H13ClN2O/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2 |
Standard InChIKey | FBTDRVSCKFZIQH-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES | C1CN(CCN1)C(=O)C2=CC(=CC=C2)Cl |
PubChem Compound | 1074765 |
Last Modified | Sep 12 2023 |
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